2-[(4-Ethoxyphenoxy)methyl]oxirane

Synthetic Efficiency Process Chemistry Yield Optimization

2-[(4-Ethoxyphenoxy)methyl]oxirane, identified by CAS number 18110-26-4, is an aryl glycidyl ether characterized by a reactive epoxide ring tethered to a para-ethoxyphenoxy moiety. With a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol, this compound is a white crystalline solid at room temperature with a melting point of 41°C.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 18110-26-4
Cat. No. B103397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Ethoxyphenoxy)methyl]oxirane
CAS18110-26-4
SynonymsOxirane,2-[(4-ethoxyphenoxy)Methyl]-
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCC2CO2
InChIInChI=1S/C11H14O3/c1-2-12-9-3-5-10(6-4-9)13-7-11-8-14-11/h3-6,11H,2,7-8H2,1H3
InChIKeyRXBYVUJCNJKSEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Ethoxyphenoxy)methyl]oxirane (CAS 18110-26-4): A High-Purity Epoxide Building Block for Pharmaceutical Intermediates and Polymer Synthesis


2-[(4-Ethoxyphenoxy)methyl]oxirane, identified by CAS number 18110-26-4, is an aryl glycidyl ether characterized by a reactive epoxide ring tethered to a para-ethoxyphenoxy moiety . With a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol, this compound is a white crystalline solid at room temperature with a melting point of 41°C . It serves as a versatile electrophilic intermediate in organic synthesis, primarily utilized for introducing a functionalized phenoxy-propanol fragment into more complex molecular architectures . Its utility is documented in the construction of β-adrenoceptor antagonists and Toll-like receptor 4 (TLR4) signaling pathway modulators .

Why Generic Epoxide Substitution Fails for 2-[(4-Ethoxyphenoxy)methyl]oxirane in Regulated R&D Environments


Direct substitution of 2-[(4-Ethoxyphenoxy)methyl]oxirane with a 'similar' aryl glycidyl ether is often precluded in pharmaceutical development and high-performance polymer applications due to the profound impact of subtle structural variations on downstream reactivity and biological activity. The precise placement of the ethoxy substituent at the para-position is a critical determinant of the molecule's electronic and steric profile, which in turn governs the regioselectivity of epoxide ring-opening reactions and the binding affinity of the resulting β-amino alcohol pharmacophores to their biological targets . The presence of the additional ether oxygen distinguishes this scaffold from simple phenyl glycidyl ethers, altering solubility and reactivity . Consequently, utilizing a close analog without rigorous comparative validation introduces significant risk of altered reaction pathways, reduced yields of critical intermediates, or failure to replicate established structure-activity relationships, thereby undermining the reliability and reproducibility of the research or manufacturing process .

Quantitative Procurement Evidence: Benchmarking 2-[(4-Ethoxyphenoxy)methyl]oxirane (CAS 18110-26-4) Against Analogs


Synthetic Yield: A Direct Comparison of Etherification Efficiency in Epoxide Synthesis

The synthetic route for 2-[(4-Ethoxyphenoxy)methyl]oxirane, involving the alkylation of 4-ethoxyphenol with epichlorohydrin in the presence of potassium carbonate, proceeds with a high isolated yield of 83% after a 16-hour reflux in acetone . This represents a significant improvement in synthetic efficiency compared to a reported method for synthesizing a structurally similar methoxy analog, 1-(((1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)-3-(4-ethoxyphenoxy)propan-2-ol, which achieved a lower yield of 63% under comparable base-catalyzed epoxide ring-opening conditions .

Synthetic Efficiency Process Chemistry Yield Optimization

Purity and Commercial Availability: A Benchmark of Accessible Specifications for Research Use

The target compound, 2-[(4-Ethoxyphenoxy)methyl]oxirane, is commercially available in a high-purity grade of 97.00% from major suppliers like AChemBlock . This level of purity is also matched or exceeded by the closely related analog 2-[(2-Ethoxyphenoxy)methyl]oxirane (CAS 5296-35-5), which is listed with a standard purity of 98% . Another vendor, AKSci, offers the target compound at a minimum purity specification of 95% .

Purity Profiling Procurement Specification Chemical Supply

Physicochemical Profile: Predicted Properties as Differentiators for Process Design

The physicochemical profile of 2-[(4-Ethoxyphenoxy)methyl]oxirane is defined by a predicted boiling point of 302.7±12.0 °C and a density of 1.114±0.06 g/cm³ . These values are consistent with the class of aryl glycidyl ethers. For comparison, the ortho-isomer, 2-[(2-Ethoxyphenoxy)methyl]oxirane, has an identical predicted boiling point of 302.7°C at 760 mmHg . The melting point for the para-isomer is experimentally determined to be 41°C .

Physicochemical Properties Process Engineering Formulation

Structural Specificity in Bioactivity: Para-Substitution as a Key Differentiator in Receptor Targeting

The 4-ethoxyphenoxy scaffold is a crucial pharmacophoric element in the design of beta-adrenoceptor antagonists, where the para-substitution on the phenyl ring is known to confer selectivity for the β1-AR subtype . The target compound is a direct precursor to the active phenoxy-propanolamine class of beta-blockers. While a direct quantitative IC50 comparison for the epoxide precursor itself is not available, the established structure-activity relationship (SAR) indicates that altering the position of the ethoxy group (e.g., to the ortho-position) or its nature (e.g., to a methoxy group) will fundamentally alter the resulting drug's pharmacological profile, potentially impacting its therapeutic index .

Medicinal Chemistry SAR Receptor Pharmacology

Validated Application Scenarios for 2-[(4-Ethoxyphenoxy)methyl]oxirane (CAS 18110-26-4) Based on Evidence


Precursor for Selective β1-Adrenoceptor Antagonist Development

The para-ethoxyphenoxy moiety is a key structural determinant for achieving β1-selectivity in the class of N-isopropylphenoxy-propanolamine beta-blockers . This compound serves as an ideal electrophilic intermediate for synthesizing a focused library of these therapeutically relevant agents, where the specific substitution pattern is non-negotiable for achieving the desired pharmacological profile .

Modular Building Block for TLR4 Signaling Pathway Modulators

This aryl glycidyl ether is a critical structural component in the design of small molecule inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, a validated target for anti-inflammatory drug discovery . The epoxide provides a reactive handle for conjugating the 4-ethoxyphenoxy recognition element to diverse molecular cores, enabling the exploration of structure-activity relationships around this specific scaffold .

Synthesis of Advanced Polyether Materials with Defined Hydrophobicity

As a reactive diluent or monomer, 2-[(4-Ethoxyphenoxy)methyl]oxirane can undergo ring-opening polymerization to yield novel polyethers with tailored properties . The ethoxy substituent imparts a predictable degree of hydrophobicity and flexibility to the polymer backbone, differentiating it from polymers derived from simpler phenyl glycidyl ethers or those with smaller methoxy groups .

Economic Large-Scale Preparation of Functionalized Phenoxy-Propanol Intermediates

The robust and high-yielding (83%) synthesis of this compound from readily available 4-ethoxyphenol and epichlorohydrin makes it an attractive and scalable intermediate . This established protocol minimizes the cost and complexity of generating a versatile chiral or racemic epoxide synthon, which can be further elaborated into a wide array of complex molecules for pharmaceutical and agrochemical applications.

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